molecular formula C19H22FN3O B5439275 N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

Cat. No.: B5439275
M. Wt: 327.4 g/mol
InChI Key: KXOCWOCBYHWEPD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, substituted with a 3,4-dimethylphenyl group and a 4-fluorophenyl group. The unique structural features of this compound make it a subject of study in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-14-3-6-17(13-15(14)2)21-19(24)23-11-9-22(10-12-23)18-7-4-16(20)5-8-18/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOCWOCBYHWEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylphenylamine with 4-fluorobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-4-(4-chlorophenyl)-1-piperazinecarboxamide
  • N-(3,4-dimethylphenyl)-4-(4-bromophenyl)-1-piperazinecarboxamide
  • N-(3,4-dimethylphenyl)-4-(4-methylphenyl)-1-piperazinecarboxamide

Uniqueness

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

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